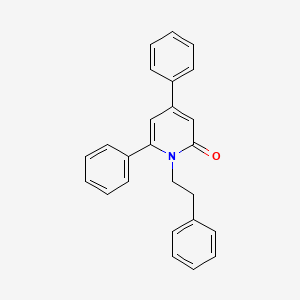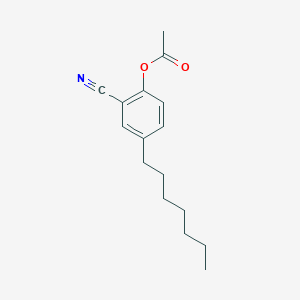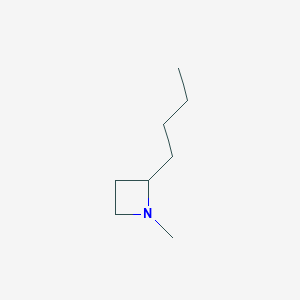
Furan, 2,5-dipentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan, 2,5-dipentyl- is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its two pentyl groups attached at the 2 and 5 positions of the furan ring. Furans are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Furan, 2,5-dipentyl- can be synthesized through several methods. . This method is widely used due to its simplicity and efficiency. Another method involves the cyclization of allenyl ketones or the exo-cyclization onto triple bonds .
Industrial Production Methods
Industrial production of furan derivatives often involves catalytic processes. For instance, gold-catalyzed cyclizations of diols and triols in aqueous media can produce furans efficiently . Additionally, palladium-catalyzed reactions of enyne acetates in the presence of Lewis acids have been employed to synthesize 2,5-disubstituted furans .
Analyse Des Réactions Chimiques
Types of Reactions
Furan, 2,5-dipentyl- undergoes various chemical reactions, including:
Oxidation: Furans can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of furans typically leads to the formation of dihydrofurans.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as acetyl nitrate for nitration and sulfur trioxide for sulfonation are commonly used.
Major Products Formed
The major products formed from these reactions include furanones, dihydrofurans, and various substituted furans, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Furan, 2,5-dipentyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of furan, 2,5-dipentyl- involves its interaction with various molecular targets and pathways. For instance, furan derivatives can inhibit specific enzymes or interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the furan derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Furandicarboxylic acid: An important renewable building block used in the production of polyesters.
2,5-Furandicarboxaldehyde: A dialdehyde used in various chemical syntheses.
Furfural: A precursor to a range of furan-based chemicals and solvents.
Uniqueness
Furan, 2,5-dipentyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two pentyl groups enhances its hydrophobicity and may influence its reactivity compared to other furan derivatives .
Propriétés
Numéro CAS |
89834-67-3 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
2,5-dipentylfuran |
InChI |
InChI=1S/C14H24O/c1-3-5-7-9-13-11-12-14(15-13)10-8-6-4-2/h11-12H,3-10H2,1-2H3 |
Clé InChI |
CPUKFZVCDPDZGD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(O1)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


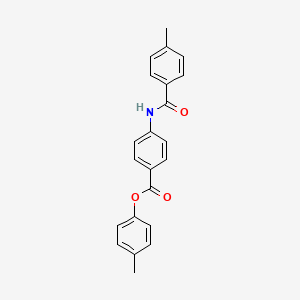
![N-{[3-(Propan-2-yl)phenyl]methyl}glycine](/img/structure/B14394946.png)
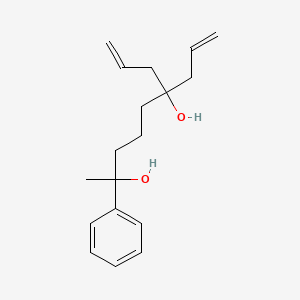
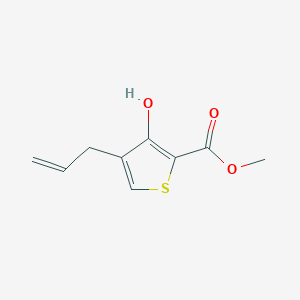

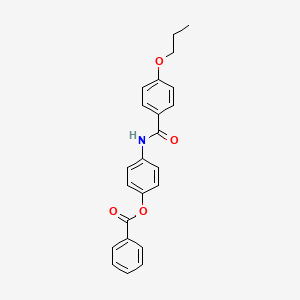

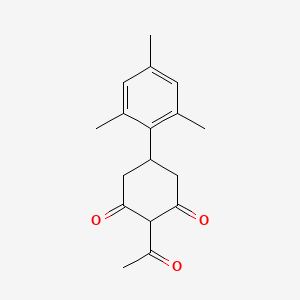
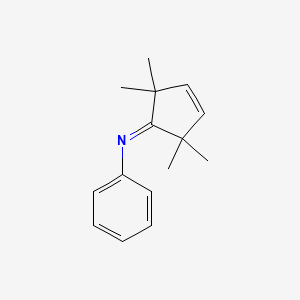
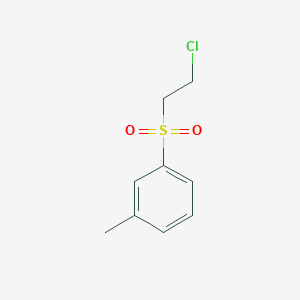
![sodium;[6-[4-[5-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14394995.png)
